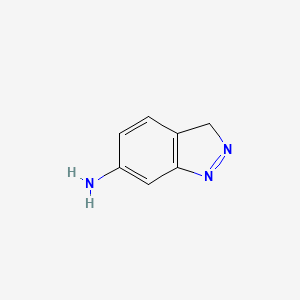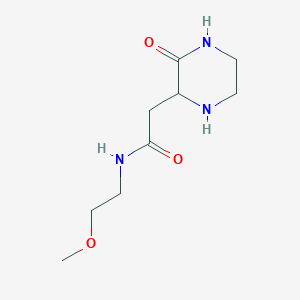![molecular formula C7H6IN3 B1395921 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 685522-76-3](/img/structure/B1395921.png)
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine
概要
説明
“3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine” is a derivative of 1H-pyrazolo[3,4-b]pyridine . It is a compound that has been used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in several studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” is related to the 1H-pyrazolo[3,4-b]pyridine structure . More detailed information about its structure can be found in specific studies .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its synthesis . Further details about these reactions can be found in the referenced studies .科学的研究の応用
Synthesis and Functionalisation
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridines are synthesized via iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines. These are obtained from copper-catalyzed cyclization of 2-chloro-3-cyanopyridine with hydrazines. Efficient coupling reactions of 3-iodo derivatives with various reagents are possible under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group to which 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine belongs, are used in various biomedical applications. This group of compounds presents in two tautomeric forms and has been included in numerous studies and patents. The diversity of substituents present at different positions and the synthetic methods for their preparation highlight their importance in biomedical research (Donaire-Arias et al., 2022).
Novel Synthesis Methods
A novel synthesis method for highly substituted pyrazolo[3,4-b]pyridine derivatives using molecular iodine as a catalyst has been developed. This approach, using chromones and 1,3-disubstituted-5-aminopyrazoles, characterizes the structural diversity achieved in these compounds (Zhen-hua, 2011).
Environmental Applications
The synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in ionic liquid without a catalyst is an environmentally friendly method. This approach demonstrates the potential of such compounds in promoting sustainable and greener chemical processes (Shi, Zhou, & Liu, 2010).
Microwave-assisted Synthesis
Microwave-assisted one-pot synthesis in water for carbonylpyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3 is an efficient method. This process is useful for preparing new N-fused heterocycle products with good to excellent yields, demonstrating the potential of this compound in facilitating rapid and efficient chemical syntheses (Polo et al., 2017).
Ultrasonic-assisted Synthesis
Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines are obtained using a three-component regioselective reaction under ultrasound irradiation. This method provides rapid synthesis with excellent yields, highlighting the versatility of this compound in ultrasonic-assisted synthetic processes (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
作用機序
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which 3-iodo-1-methyl-1h-pyrazolo[3,4-b]pyridine belongs, have been known to interact with a variety of proteins, enzymes, and receptors in organisms via non-covalent interactions .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets through non-covalent interactions . These interactions can lead to changes in the function of the target proteins, enzymes, or receptors, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Given the broad spectrum of activity of pyrazolo[3,4-b]pyridines, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Compounds with lower molecular weight and lipophilicity, like this compound, are anticipated to have enhanced paracellular and transcellular absorption characteristics . This could potentially lead to improved bioavailability.
Result of Action
The interaction of pyrazolo[3,4-b]pyridines with various targets can lead to changes at the molecular and cellular level, influencing various biological processes .
生化学分析
Biochemical Properties
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein interactions. This compound has been shown to interact with enzymes such as kinases, which are pivotal in cell signaling pathways. The interaction between this compound and these enzymes often results in the inhibition of their activity, thereby affecting downstream signaling processes. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can lead to changes in cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. It also affects gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, this compound can inhibit kinase enzymes by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression. In vivo studies have demonstrated that the compound can have long-term effects on cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate protein interactions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The metabolic flux of this compound can influence its efficacy and toxicity, as the metabolites can contribute to the overall pharmacological profile of the compound. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects. Studies have shown that this compound can accumulate in certain tissues, leading to localized biological effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound can influence its overall biological activity and therapeutic potential .
特性
IUPAC Name |
3-iodo-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUIXHHHURATSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703485 | |
| Record name | 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685522-76-3 | |
| Record name | 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)


![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)




![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)
